![molecular formula C8H6FNO2 B567157 5-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1221502-66-4](/img/structure/B567157.png)
5-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
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Description
Synthesis Analysis
The synthesis of this compound involves several steps. One notable method is the esterification reaction between terephthaloyl fi chloride and 2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)-ethanol (MB-OH) . This yields the benzoxazine monomer terephthalic acid bis-[2-(6-methyl-4H-benzo[e][1,3]oxazin-3-yl)]ethyl ester (TMBE) . The chemical structure of TMBE is characterized using techniques such as Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR) .
Scientific Research Applications
Synthesis of 3-Aryl-2H-benzo[b][1,4]oxazin-2-ones
This compound plays a crucial role in the synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones . A convenient and efficient method for the TFA-catalyzed synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones via a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids was reported . The efficiency of this transformation was demonstrated by compatibility with a wide range of functional groups .
Synthesis of Natural Product Cephalandole A
The compound is also used in the synthesis of the natural product cephalandole A . The synthetic utility of this method was confirmed by the synthesis of the natural product cephalandole A .
Bio-Based Benzoxazine Resin
In the realm of green chemistry, this compound has been used in the synthesis of an entirely bio-based benzoxazine resin . The resin, synthesized from natural raw materials, including vanillin, erythritol, furfurylamine, and natural benzaldehyde, exhibits favorable adhesive strength, high carbon residue, self-extinguishing ability, and outstanding thermal stability .
Dual-Site Curing and Complete Degradation
The compound can undergo dual-site curing and complete degradation through the synergistic effects of acid and heat . This enables its reuse in benzoxazine synthesis .
Green Chemistry Closed-Loop Process
The compound embodies a comprehensive green chemistry closed-loop process . The acid used for both synthesis and degradation is bio-based citric acid, eliminating non-biobased catalysts or additives from the entire process .
Exceptional Performance with Eco-Friendly Attributes
This research offers valuable perspectives on seamlessly combining exceptional performance with eco-friendly attributes in the realm of benzoxazine resin materials .
properties
IUPAC Name |
5-fluoro-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO2/c9-5-2-1-3-6-8(5)10-7(11)4-12-6/h1-3H,4H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGFMQYLGBSWLA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716522 |
Source
|
Record name | 5-Fluoro-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1221502-66-4 |
Source
|
Record name | 5-Fluoro-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90716522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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